UoS12258
Description
Historical Perspective of UoS12258 Discovery and its Emergence as an AMPA Receptor Positive Allosteric Modulator (PAM)
This compound, also known by its chemical name N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, emerged from research efforts focused on identifying novel therapeutic agents targeting the AMPA receptor. nih.govroehampton.ac.uknih.gov Its discovery and initial characterization as a positive allosteric modulator of AMPA receptors were reported in publications around 2010 and 2017. this compound was identified as a selective AMPA receptor PAM, distinguishing it within the broader class of glutamatergic modulators. nih.govresearchgate.netroehampton.ac.uknih.gov It is classified as a Class I AMPAR PAM, which significantly impacts synaptic currents by affecting both deactivation and desensitization of the receptor. nih.gov This classification highlights its potent modulatory effect compared to Class II PAMs, which primarily affect deactivation. nih.gov
Significance of this compound Investigation for Understanding AMPA Receptor Biology and Function
The investigation of this compound has been significant for advancing the understanding of AMPA receptor biology and function, particularly regarding allosteric modulation. As a potent and selective AMPAR PAM, this compound serves as a valuable tool for probing the mechanisms by which positive allosteric modulation influences receptor kinetics and synaptic transmission. Studies with this compound have provided insights into the concentrations required to enhance AMPAR-mediated synaptic transmission both in vitro and in vivo. nih.govresearchgate.netroehampton.ac.uknih.gov Furthermore, its preclinical profiling has contributed to the understanding of how modulating AMPA receptor activity can impact cognitive processes in animal models. nih.govresearchgate.netroehampton.ac.uknih.gov The characterization of this compound's effects on native hetero-oligomeric AMPARs in rat models has been particularly informative for understanding its potential relevance to the complex environment of the mammalian brain. nih.govresearchgate.netroehampton.ac.uknih.gov
Overview of Key Preclinical Research Endeavors and Major Findings Regarding this compound
Preclinical research on this compound has primarily focused on characterizing its pharmacological properties and evaluating its effects in various in vitro and in vivo models. Key findings from these studies have demonstrated that this compound is a selective positive allosteric modulator of the AMPA receptor. nih.govresearchgate.netroehampton.ac.uknih.gov
In vitro studies using rat native hetero-oligomeric AMPARs showed that this compound displayed a minimum effective concentration (MEC) of approximately 10 nM for potentiating AMPAR-mediated currents. nih.govresearchgate.netroehampton.ac.uknih.gov Electrophysiological studies using human recombinant GluA2i homomeric AMPARs also confirmed its positive modulatory effect, with a pEC50 value of approximately 5.2 for the potentiation of glutamate-induced whole-cell currents. roehampton.ac.uk
In vivo studies in rats demonstrated that this compound enhanced AMPAR-mediated synaptic transmission at an estimated free brain concentration of approximately 15 nM. nih.govresearchgate.netroehampton.ac.uknih.gov Furthermore, this compound exhibited cognition-enhancing properties in several rat behavioral models. It was shown to reverse a delay-induced deficit in novel object recognition (NOR) in rats after both acute and sub-chronic dosing. nih.govresearchgate.netroehampton.ac.uknih.gov Sub-chronic administration resulted in a reduction of the minimum effective dose in the NOR test. nih.govresearchgate.netroehampton.ac.uknih.gov this compound was also effective in improving performance in other cognitive models, including passive avoidance in scopolamine-impaired rats and water maze learning and retention in aged rats. nih.govresearchgate.netroehampton.ac.uknih.gov
A summary of key preclinical findings is presented in the table below:
| Study Type | Model System | Key Finding | Relevant Concentration/Dose | Source |
| In vitro | Rat native hetero-oligomeric AMPARs | Potentiation of AMPAR-mediated currents (MEC) | ~10 nM | nih.govresearchgate.netroehampton.ac.uknih.gov |
| In vitro | Human recombinant GluA2i homomeric AMPARs | Potentiation of glutamate-induced currents (pEC50) | ~5.2 | roehampton.ac.uk |
| In vivo | Rat brain | Enhanced AMPAR-mediated synaptic transmission (estimated free brain conc.) | ~15 nM | nih.govresearchgate.netroehampton.ac.uknih.gov |
| In vivo (Behavior) | Rats (Novel Object Recognition) | Reversed delay-induced deficit | Acute/Sub-chronic dosing (e.g., 0.3-1 mg/kg acute, 0.03 mg/kg sub-chronic) | nih.govresearchgate.netroehampton.ac.uknih.gov |
| In vivo (Behavior) | Scopolamine-impaired rats (Passive Avoidance) | Improved performance | Not specified in snippet | nih.govresearchgate.netroehampton.ac.uknih.gov |
| In vivo (Behavior) | Aged rats (Water Maze) | Improved learning and retention | Not specified in snippet | nih.govresearchgate.netroehampton.ac.uknih.gov |
Identification of Current Research Gaps and Strategic Objectives for Future this compound Studies
While preclinical research has established this compound as a potent and selective AMPA receptor PAM with promising cognitive-enhancing effects in animal models, several research gaps remain, guiding strategic objectives for future studies. One significant aspect highlighted in the literature is the need for further investigation into the specific interactions of this compound with different AMPAR subunit compositions and how these interactions translate to functional outcomes. Although studies have been conducted on native hetero-oligomeric receptors and recombinant GluA2i homomers, a more detailed understanding of its activity across the diverse array of AMPAR subtypes present in the brain would be beneficial.
Another area for future research involves a more in-depth exploration of the precise molecular mechanisms by which this compound exerts its allosteric modulation. While it is known to affect deactivation and desensitization, detailed kinetic studies could provide a more complete picture of its impact on receptor gating and channel dynamics.
Furthermore, although preclinical efficacy in cognitive models has been demonstrated, the translational potential to specific human cognitive impairments requires further investigation. Identifying specific patient populations or cognitive domains where this compound or similar Class I AMPAR PAMs might offer the greatest therapeutic benefit is a key objective.
Finally, understanding the full spectrum of effects of potent Class I AMPAR PAMs like this compound, including potential off-target effects or interactions with other neurotransmitter systems at higher concentrations, remains an important area for continued research. nih.govresearchgate.netroehampton.ac.uknih.gov Addressing these gaps through targeted in vitro, in vivo, and potentially advanced computational studies will be crucial for fully understanding the pharmacological profile of this compound and informing the development of future AMPA receptor-targeted therapies.
Structure
2D Structure
Properties
CAS No. |
875927-64-3 |
|---|---|
Molecular Formula |
C17H19FN2O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
InChI Key |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UoS 12258; UoS12258; UoS-12258 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Uos12258 and Its Analogs
Retrosynthetic Analysis and Methodological Foundations for UoS12258 Core Structure Synthesis
Retrosynthetic analysis is a crucial technique in organic chemistry that involves working backward from the target molecule to identify simpler, readily available starting materials and a logical sequence of synthetic steps. ewadirect.comresearchgate.netresearchgate.netarxiv.org This approach allows chemists to design efficient and feasible synthetic routes. For a molecule with the complexity of this compound, which contains a dihydro-1H-inden-2-yl core substituted with a sulfonamide and a fluoropyridinyl group, a retrosynthetic analysis would involve identifying key disconnections that correspond to known and reliable chemical reactions. ewadirect.com
While specific details of the retrosynthetic analysis for this compound are not extensively detailed in the provided search results, the general principles of retrosynthesis would apply. This would likely involve identifying the sulfonamide linkage and the connection of the fluoropyridinyl group to the indane core as key disconnections. Considering the stereochemistry at the dihydro-1H-inden-2-yl position, the retrosynthesis would also need to account for the introduction and control of this chirality. iupac.orgnih.govyoutube.com Methodological foundations for the synthesis of such a structure would draw upon established organic reactions, including those for forming sulfonamides, coupling aromatic or heteroaromatic rings, and constructing or modifying cyclic systems like the indane core.
Development and Optimization of Advanced Synthetic Routes to this compound and its Derivatives
The development of efficient synthetic routes to this compound and its derivatives involves optimizing reaction conditions, improving yields, and addressing challenges related to selectivity and scalability.
Convergent and Divergent Synthetic Strategies
For this compound, a convergent approach might involve synthesizing the substituted indane core and the sulfonamide moiety separately before coupling them. Divergent strategies would be employed to synthesize various derivatives or analogs from a common this compound intermediate by introducing different functional groups or modifying existing ones.
Enantioselective and Diastereoselective Approaches to this compound Stereoisomers
This compound possesses a chiral center at the C2 position of the dihydro-1H-inden-2-yl core, indicated by the (2S) configuration in its chemical name. fishersci.ie The synthesis of enantiomerically pure compounds is crucial in pharmaceutical research as different stereoisomers can exhibit distinct biological activities. iupac.org Enantioselective synthesis aims to produce one enantiomer in preference to the other, often using chiral catalysts, chiral auxiliaries, or enzymes. iupac.orgnih.govyoutube.comnih.gov Diastereoselective approaches control the formation of specific diastereomers when multiple chiral centers are created during a reaction.
Given that this compound is specifically the (2S) enantiomer, its synthesis likely involves enantioselective methods to control the stereochemistry at the C2 position of the indane core. Research on related AMPA receptor modulators has highlighted the importance of stereochemistry, with one enantiomer showing superior activity. researchgate.net This underscores the necessity of stereoselective synthetic routes for this compound and its chiral analogs.
Principles of Sustainable Chemistry in this compound Synthesis
The principles of sustainable chemistry, also known as green chemistry, aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. su.seacs.orgresearchgate.netchemistryforsustainability.org Applying these principles to the synthesis of this compound would involve considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the design of products for degradation. su.seacs.orgresearchgate.net
Implementing sustainable chemistry in this compound synthesis could involve exploring alternative reaction methodologies that minimize waste, utilizing renewable feedstocks where possible, and developing more energy-efficient processes. su.seacs.orgresearchgate.net While specific details on the green chemistry aspects of this compound synthesis were not prominently found in the search results, the broader principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. gcd3.it
Functionalization and Derivatization Strategies for this compound Core Structure
Functionalization and derivatization of the this compound core structure are essential for exploring the impact of structural changes on its biological activity and physicochemical properties. These strategies involve introducing or modifying functional groups on the existing molecular scaffold.
Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Profiling
The synthesis of this compound analogs is primarily driven by Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) studies. nih.govtesisenred.netnih.govresearchgate.netresearchgate.net SAR involves systematically modifying different parts of a molecule and evaluating how these changes affect its biological activity. SFR studies similarly relate structural features to specific functions, such as binding affinity to the target receptor or modulation of its activity.
Introduction of Spectroscopic Probes or Tags for Mechanistic Studies
The introduction of spectroscopic probes or tags into a molecule like this compound is a common strategy in mechanistic studies to elucidate its interaction with its biological target, the AMPA receptor. Such probes can include fluorescent labels, spin labels for Electron Paramagnetic Resonance (EPR), or isotopes for Nuclear Magnetic Resonance (NMR) or Mass Spectrometry. These modifications allow researchers to study binding kinetics, conformational changes upon binding, and the precise location of the binding site on the receptor.
However, based on the currently available public information from the conducted searches, specific research findings detailing the introduction of spectroscopic probes or tags specifically onto the this compound structure for mechanistic studies of its interaction with AMPA receptors were not identified. While general techniques for studying receptor-ligand interactions using spectroscopic methods are well-established, data specific to this compound in this context were not found.
Process Chemistry Considerations and Scalable Synthesis of this compound
Process chemistry focuses on the development and optimization of chemical processes for manufacturing compounds on a larger scale, moving beyond laboratory-scale synthesis to produce quantities required for preclinical studies, clinical trials, and eventually commercial supply. Key considerations in process chemistry include reaction efficiency, yield, purity, safety, environmental impact, and cost-effectiveness. Scalable synthesis aims to develop a synthetic route that can be reliably and efficiently performed on a multi-kilogram or even ton scale.
Molecular and Cellular Mechanisms of Uos12258 Action
Elucidation of UoS12258 as an AMPA Receptor Positive Allosteric Modulator (PAM)
This compound has been consistently characterized in scientific literature as a positive allosteric modulator of AMPA receptors. tocris.comfishersci.co.ukcenmed.comcaymanchem.comprobechem.com This classification is based on its ability to potentiate AMPA receptor-mediated currents without directly activating the receptor in the absence of glutamate (B1630785). wikipedia.orgresearchgate.net
In Vitro Characterization of this compound Potentiation on AMPA-Mediated Currents
In vitro studies have demonstrated the capacity of this compound to potentiate currents mediated by AMPA receptors. Characterization using methods such as whole-cell patch-clamp electrophysiology in HEK293 cells expressing recombinant human AMPA receptor subunits has shown that this compound increases the amplitude of glutamate-induced currents. caymanchem.comnih.gov The potentiation effect is concentration-dependent. nih.gov
Studies have reported varying pEC50 values for the potentiation of AMPA-mediated currents by this compound in vitro. One source indicates a pEC50 of 5.2 for potentiation of AMPA-mediated currents in vitro. tocris.comfishersci.co.uk Another study reported a pEC50 of 5.19 ± 0.02 for the potentiation of hGluA2i-mediated inward currents. nih.gov Potentiation has been observed across homomeric AMPA receptors composed of GluR1, GluR2, GluR3, or GluR4 subunits. caymanchem.com For homomeric human ionotropic glutamate receptor 2 (GluR2) AMPA receptors expressed in HEK293 cells, this compound potentiated glutamate-induced currents with an EC50 of 2.51 µM. caymanchem.com At rat native hetero-oligomeric AMPARs, this compound displayed a minimum effective concentration of approximately 10 nM in vitro. nih.govresearchgate.net
The following table summarizes some of the in vitro potentiation data for this compound:
| Receptor Type (in vitro) | Potentiation Measure | Value | Reference |
| AMPA-mediated currents | pEC50 | 5.2 | tocris.comfishersci.co.uk |
| hGluA2i homomeric AMPA receptors | pEC50 | 5.19 ± 0.02 | nih.gov |
| hGluR2 homomeric AMPA receptors | EC50 | 2.51 µM | caymanchem.com |
| Rat native hetero-oligomeric AMPARs | Minimum effective concentration | ~10 nM | nih.govresearchgate.net |
Kinetic Analysis of this compound Influence on AMPA Receptor Deactivation and Desensitization
Positive allosteric modulators of AMPA receptors, including this compound, are known to influence the kinetic properties of the receptor, specifically deactivation and desensitization. nih.govresearchgate.netresearchgate.netnih.govnih.gov Desensitization is a process where the receptor enters a closed, non-conducting state despite the continued presence of the agonist, while deactivation is the closing of the channel upon removal of the agonist. nih.govresearchgate.net
In the presence of AMPA, this compound has been shown to produce inward currents with reduced desensitization and slowed deactivation. nih.gov These effects contribute to an increase in charge transfer through the receptor. nih.gov The influence of this compound on these electrophysiological parameters is concentration-dependent and is evident even in the nanomolar concentration range. nih.gov By slowing the rate and reducing the extent of desensitization, this compound prolongs the open state of the ion channel, thereby enhancing the synaptic response. nih.govresearchgate.netresearchgate.net
Subtype Selectivity and Off-Target Activity Profiling of this compound within Glutamate Receptor Systems
Selectivity is a crucial aspect of pharmacological agents targeting the central nervous system. This compound has been reported to exhibit selectivity for AMPA receptors within the broader family of glutamate receptors. probechem.comnih.govsciforum.net Profiling studies have indicated that this compound displays wide selectivity against a range of other ion channels, including NMDA and kainate channels, as well as enzymes and G protein-coupled receptors (GPCRs). probechem.comnih.govsciforum.net This selectivity for the AMPA subtype is considered a desirable property, as activation or potentiation of other ionotropic glutamate receptor subtypes, such as NMDA and kainate receptors, could potentially lead to excessive calcium influx and excitotoxic damage. nih.gov
Biophysical and Structural Investigations of this compound-AMPAR Interactions
Understanding the biophysical and structural basis of this compound interaction with AMPA receptors is essential for a complete understanding of its mechanism of action. As a positive allosteric modulator, this compound is understood to bind to an allosteric site on the AMPA receptor complex. nih.govwikipedia.orgresearchgate.net
Ligand Binding Studies and Determination of Allosteric Binding Sites
Ligand binding studies are employed to characterize the interaction of a compound with its target receptor, including determining binding affinity and identifying the binding site. For AMPA receptor positive allosteric modulators, the binding site is located at an allosteric site distinct from the orthosteric glutamate binding site. nih.govwikipedia.orgresearchgate.net This allosteric site is situated at the interface between the subunits that form the dimeric ligand-binding domain of the AMPA receptor. nih.govpatsnap.com While specific detailed ligand binding studies for this compound were not extensively detailed in the search results, the classification of this compound as a PAM strongly implies binding to such an allosteric site. nih.govwikipedia.orgresearchgate.net
Structural Biology Approaches (e.g., Co-crystallography, Cryo-Electron Microscopy, Advanced Nuclear Magnetic Resonance Spectroscopy) for Receptor-Ligand Complex
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the architecture of AMPA receptors and their complexes with various ligands and auxiliary proteins. youtube.comnih.govnih.govbiorxiv.org These methods provide high-resolution insights into the arrangement of receptor subunits and the location of binding sites. AMPA receptors are tetrameric proteins, typically forming a dimer-of-dimers structure. nih.govnih.gov
Cellular Uptake, Efflux, and Subcellular Localization of this compound in In Vitro Systems
Information regarding the cellular uptake, efflux, and subcellular localization of this compound in in vitro systems is not extensively detailed in the publicly available search results. However, studies in animal models provide some insight into its disposition, which is influenced by these cellular processes.
Pharmacokinetic studies in rats involved the collection and analysis of blood and brain samples following administration of this compound, indicating that data on its distribution and likely cellular uptake into brain tissue were generated. The observation that this compound enhances AMPAR-mediated synaptic transmission in vivo at estimated free brain concentrations of approximately 15 nM suggests that the compound is capable of crossing the blood-brain barrier and being taken up by neuronal tissue to reach concentrations sufficient to modulate AMPA receptors.
While specific in vitro cellular uptake and efflux rates for this compound in isolated neuronal cells or other relevant cell lines are not provided, the compound's activity on intracellular signaling pathways initiated by AMPAR activation implies that it must gain access to the vicinity of the receptor complexes, which are primarily located on the postsynaptic membrane of neurons.
Further insights into the disposition of this compound come from observations in human studies, although these are not in vitro data. This compound was reported to have a long half-life of approximately 130 hours in humans after single doses. A long half-life can be influenced by various factors, including absorption, distribution into tissues (cellular uptake), metabolism, and excretion (efflux). This long half-life suggests relatively slow elimination processes, which could involve slow cellular efflux or slow metabolic breakdown.
Specific data on the subcellular localization of this compound within neuronal cells (e.g., whether it accumulates in the cytoplasm, nucleus, or is primarily associated with the cell membrane) is not available in the provided search results. Given its mechanism of action as an allosteric modulator of a membrane-bound receptor, its functional target is at the cell membrane. However, its intracellular fate after uptake is not described.
While detailed in vitro data on these specific parameters is limited in the provided snippets, the in vivo evidence of brain penetration and a long half-life in humans underscore that this compound undergoes cellular uptake and efflux processes, and its distribution to the brain is relevant to its pharmacological activity.
Preclinical Efficacy Studies of Uos12258 in Animal Models
Evaluation of UoS12258 in Cognitive Enhancement Paradigms in Rodents
Studies in rodent models have explored the capacity of this compound to enhance cognitive function, particularly learning and memory. These evaluations have utilized established behavioral assays designed to probe different aspects of cognitive performance in both healthy and cognitively impaired animals.
Performance in Learning and Memory Assays (e.g., Novel Object Recognition, Morris Water Maze in Aged and Impaired Rats)
This compound has demonstrated efficacy in improving performance in key learning and memory assays in rats. In the novel object recognition (NOR) test, a paradigm assessing recognition memory, this compound reversed a delay-induced deficit in rats after both acute and sub-chronic administration. Sub-chronic dosing was observed to reduce the minimum effective dose required to produce this effect from 0.3 mg/kg to 0.03 mg/kg. cenmed.comchemicalbook.comuni.lu
Evaluation in the Morris water maze (MWM), a test commonly used to assess spatial learning and memory, showed that this compound was effective at improving water maze learning and retention in aged rats. cenmed.comchemicalbook.com The MWM involves animals learning the location of a submerged platform in a pool, requiring spatial navigation and memory recall. Aged rats often exhibit deficits in this task, making it a relevant model for age-related cognitive decline.
Reversal of Pharmacologically Induced Cognitive Deficits by this compound Administration
Beyond its effects in aged animals, this compound has also shown the ability to reverse pharmacologically induced cognitive impairments. In passive avoidance studies using scopolamine-impaired rats, this compound improved performance. cenmed.comchemicalbook.com Scopolamine is a muscarinic receptor antagonist known to induce cognitive deficits, particularly in memory, mimicking some aspects of cognitive impairment. This suggests that this compound can counteract cognitive dysfunction induced by cholinergic blockade.
Assessment of this compound in Animal Models of Neuropsychiatric Disorders
The potential of this compound in addressing cognitive deficits associated with neuropsychiatric disorders has been an area of investigation, given the role of glutamatergic signaling in these conditions.
Potential for Modulating Schizophrenia-like Phenotypes and Cognitive Deficits
AMPA receptor positive allosteric modulators, such as this compound, represent a potential therapeutic strategy to improve cognition in conditions like schizophrenia. While the search results highlight that animal models are used to study schizophrenia-like phenotypes, including cognitive impairments, and that NMDA receptor antagonists are employed to model cognitive deficits relevant to schizophrenia in rodents, specific detailed findings on this compound's effects in established animal models of schizophrenia-like phenotypes were not prominently featured in the provided snippets. However, the demonstrated cognitive enhancing properties of this compound in other rodent models suggest a potential relevance that warrants further investigation in this context.
Electrophysiological Correlates of this compound Activity in Brain Circuits
Electrophysiological studies have provided insights into the mechanism of action of this compound at the cellular level. This compound is characterized as a selective, positive allosteric modulator of the AMPA receptor. cenmed.comchemicalbook.com
Using whole-cell voltage clamp electrophysiology in native hippocampal neurons, this compound was shown to significantly potentiate AMPA receptor-mediated charge transfer and deactivation at concentrations as low as 10 nM. cenmed.comchemicalbook.com The effect on these electrophysiological parameters was concentration-dependent. At 10 nM, this compound produced a statistically significant 1.4-fold increase in charge transfer compared to AMPA alone. cenmed.comchemicalbook.com Furthermore, this compound produced a concentration-dependent increase in the rate constant of AMPA receptor deactivation. chemicalbook.com
Enhancement of Synaptic Transmission in Vivo
Studies in rats demonstrated that this compound enhanced AMPA receptor-mediated synaptic transmission in vivo. This effect was observed at relatively low concentrations, indicating the potency of the compound in a living system. The enhancement of synaptic transmission is a key mechanism by which positive allosteric modulators of AMPA receptors are believed to exert their cognitive effects. roehampton.ac.uknih.govprobechem.comresearchgate.net
Specifically, this compound enhanced AMPAR-mediated synaptic transmission at an estimated free brain concentration of approximately 15 nM in vivo. roehampton.ac.uknih.govprobechem.com This finding highlights the ability of this compound to reach relevant concentrations in the brain to modulate synaptic function. The studies collectively contributed to the preclinical pharmacology data package supporting further evaluation of this compound. roehampton.ac.uknih.gov
| Study Type | Animal Model | Estimated Free Brain Concentration (in vivo) | Observed Effect on AMPAR-mediated Synaptic Transmission |
| Synaptic Transmission | Rat | ~15 nM | Enhanced |
Modulation of Neuronal Excitability and Network Activity in Brain Slices
In vitro studies, likely including work on brain slices as part of electrophysiological characterization, provided insights into how this compound modulates neuronal activity at a cellular level. This compound was characterized as a selective, positive allosteric modulator of the AMPA receptor. roehampton.ac.uknih.govprobechem.commedchemexpress.comdcchemicals.com
At rat native hetero-oligomeric AMPA receptors, this compound displayed a minimum effective concentration of approximately 10 nM in vitro. roehampton.ac.uknih.govprobechem.com Further in vitro analysis revealed that this compound produced a concentration-dependent increase in the rate constant of AMPAR deactivation. At a concentration of 100 µM, the rate of deactivation was increased approximately 5.9 ± 1.5-fold compared to AMPA application alone. roehampton.ac.uk Importantly, this compound also potentiated this component of the AMPAR-mediated response at nanomolar concentrations, showing a 44 ± 6% decrease in the rate of deactivation at 10 nM. roehampton.ac.uk These in vitro findings on AMPAR kinetics are crucial for understanding how this compound influences the timing and amplitude of excitatory postsynaptic currents, thereby modulating neuronal excitability and network activity in brain circuits.
| Study Type | Preparation (in vitro) | Target | Minimum Effective Concentration (in vitro) | Effect on AMPAR Deactivation Rate Constant |
| Receptor Modulation | Rat native hetero-oligomeric AMPARs | AMPA Receptor | ~10 nM | Increased (concentration-dependent) |
| AMPAR Deactivation Kinetics | In vitro | AMPA Receptor | 10 nM | Decreased by 44 ± 6% |
| AMPAR Deactivation Kinetics | In vitro | AMPA Receptor | 100 µM | Increased by 5.9 ± 1.5-fold |
Structure Activity Relationship Sar and Computational Studies of Uos12258
Design and Analysis of UoS12258 Analogs for Comprehensive Structure-Activity Relationship Derivation
The design and analysis of analogs are central to SAR studies. By systematically modifying specific parts of the this compound structure, researchers can probe the contribution of different functional groups and structural features to its potency, efficacy, and selectivity towards AMPA receptors. Although specific details on the synthesis and biological evaluation of a comprehensive series of this compound analogs are not extensively detailed in the provided search results, the literature indicates that this compound was identified through the optimization of a series of AMPA receptor positive allosteric modulators. researchgate.netrndsystems.com
Initial studies involved N-(5-phenylindan-2-yl)-2-propanesulfonamides, which showed potent in vitro AMPA receptor potentiation. researchgate.net However, these compounds exhibited limited brain penetration in vivo. researchgate.net To address this, compounds incorporating a pyridin-2-yl or pyridin-3-yl moiety in place of the phenyl ring were synthesized. researchgate.net This structural modification led to the identification of molecules with improved preclinical pharmacokinetics and central nervous system (CNS) penetration, ultimately resulting in the discovery of this compound (which contains a 6-fluoropyridin-3-yl group). cenmed.comresearchgate.netcaymanchem.comtocris.comrndsystems.comuni.lu This highlights the importance of the aromatic substituent on the indane core for achieving desirable in vivo properties.
The core structure of this compound consists of a 2,3-dihydro-1H-indene (indan) core substituted with a sulfonamide group and a fluoropyridinyl moiety. cenmed.comcaymanchem.comtocris.comrndsystems.comuni.lu SAR studies would typically involve systematic variations of these regions:
Sulfonamide group: Modifications to the alkyl group attached to the sulfonyl group (e.g., isopropyl in this compound) and the sulfonamide nitrogen.
Indan (B1671822) core: Alterations to the substitution pattern and stereochemistry at the chiral center (this compound has an (S) configuration). caymanchem.comuni.lu
Fluoropyridinyl moiety: Changes to the position of the fluorine atom, the nitrogen atom within the pyridine (B92270) ring, or replacement with other heteroaryl or aryl rings.
Analysis of the biological activity (e.g., potentiation of AMPA-mediated currents in vitro, efficacy in animal cognition models) for each analog relative to this compound would allow for the derivation of SAR principles, identifying key functional groups and their optimal positions for activity. While specific data tables comparing the activities of various this compound analogs are not available in the provided snippets, the successful identification of this compound through structural modifications underscores the application of SAR principles in its discovery. researchgate.netrndsystems.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Chemical Series
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the molecular features that are important for activity. ashp.orgcreative-proteomics.com A 3D QSAR study using the Comparative Molecular Field Analysis (CoMFA) approach has been reported for a set of positive allosteric modulators of AMPA receptors, which likely includes compounds from the this compound chemical series. patsnap.com
Selection of Molecular Descriptors and Model Development
QSAR model development involves selecting appropriate molecular descriptors that represent the structural and physicochemical properties of the compounds. These descriptors can include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area, hydrogen bond donors/acceptors.
Electronic descriptors: Partial charges, frontier molecular orbital energies.
Steric descriptors: Molecular volume, shape descriptors.
Topological descriptors: Molecular connectivity indices, graph-based descriptors.
3D descriptors: CoMFA steric and electrostatic fields, pharmacophore features.
For the reported 3D QSAR study on AMPAR PAMs using CoMFA, the molecular descriptors would be derived from the 3D structures and alignment of the compounds. researchgate.netpatsnap.com CoMFA specifically uses steric and electrostatic fields calculated around the aligned molecules within a defined grid. These fields represent the interaction energies of a probe atom with the molecules, providing a 3D description of their steric and electrostatic properties.
Model development typically involves statistical methods such as partial least squares (PLS) regression to correlate the selected molecular descriptors with the biological activity data (e.g., pEC50 values for AMPA receptor potentiation). The goal is to build a robust predictive model that can explain the variance in biological activity based on structural variations.
Predictive Capabilities and Validation of QSAR Models for AMPAR Modulation
A well-developed QSAR model should possess good predictive capabilities for compounds not included in the training set. Model validation is crucial and can be performed using various techniques:
Internal validation: Techniques like leave-one-out cross-validation (LOO-CV) or k-fold cross-validation are used to assess the model's robustness and internal predictive power.
External validation: The model is used to predict the activity of a separate set of compounds (test set) that were not used in the model development. The correlation between the predicted and experimental activities for the test set provides an estimate of the model's external predictive ability.
For QSAR models developed for AMPAR modulation, the predictive capabilities would relate to their ability to accurately forecast the potency or efficacy of new compounds as AMPAR PAMs. A validated QSAR model for the this compound series would be a valuable tool for prioritizing the synthesis and testing of novel analogs with potentially improved activity or pharmacokinetic properties. The reported CoMFA study suggests that such models have been utilized in the research on AMPAR PAMs. patsnap.com
Molecular Docking and Molecular Dynamics Simulations of this compound with AMPA Receptors
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the binding interactions and dynamic behavior of small molecules with target proteins, such as AMPA receptors. These methods provide atomic-level insights that complement experimental SAR data. researchgate.netnih.govbiorxiv.orgcore.ac.uk
Elucidation of Binding Pockets and Key Intermolecular Interactions
Molecular docking studies predict the preferred binding orientation (pose) of a ligand within a receptor's binding site. For this compound and AMPA receptors, docking simulations would aim to identify the specific allosteric site where this compound binds. Positive allosteric modulators of AMPARs are known to bind to sites distinct from the orthosteric glutamate (B1630785) binding site. nih.govbiorxiv.org These allosteric sites are typically located within the transmembrane domain (TMD) or at the interface between subunits or domains. nih.govbiorxiv.orgcore.ac.uk
Docking simulations can reveal key intermolecular interactions between this compound and residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, π-π stacking interactions, and salt bridges. These interactions are critical for stabilizing the ligand-receptor complex and contributing to the observed biological activity. Based on the structure of this compound, potential interaction points include the sulfonamide group (hydrogen bonding), the indan core and fluoropyridinyl moiety (hydrophobic and π-π interactions), and the fluorine atom (potentially involved in halogen bonding or influencing electrostatic interactions).
While specific docking poses and detailed interaction maps for this compound were not found in the provided snippets, studies on other AMPAR allosteric modulators, like GYKI-52466, have utilized techniques such as cryo-electron microscopy to reveal binding sites within the TMD. nih.govbiorxiv.org It is likely that similar computational approaches have been applied to this compound to understand its binding mode.
Advanced Analytical Methodologies for Uos12258 Research
High-Resolution Mass Spectrometry for UoS12258 Metabolite Identification and Profiling (in vitro and ex vivo)
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for identifying and profiling metabolites of this compound in various biological matrices. researchgate.netwuxiapptec.comevotec.comchemrxiv.org This approach offers high sensitivity and specificity, enabling the detection and structural elucidation of biotransformation products formed in vitro (e.g., in liver microsomes or hepatocytes) and ex vivo (e.g., in plasma, urine, or tissues). wuxiapptec.comevotec.comresearchgate.netpharmaron.com
The process typically involves separating the complex mixture of biological components and potential metabolites using LC, followed by precise mass measurement of the eluted compounds using a high-resolution mass analyzer (e.g., Orbitrap or time-of-flight (TOF)). researchgate.netpharmaron.com The accurate mass data obtained from HRMS allows for the determination of the elemental composition of the parent compound (this compound) and its metabolites. chemrxiv.org Further structural information is gained through tandem mass spectrometry (MS/MS or MS^n), where selected ions are fragmented, and the resulting fragment ions are measured. chemrxiv.orgpharmaron.com Analysis of the fragmentation patterns provides clues about the structural modifications that have occurred during metabolism, such as oxidation, reduction, hydrolysis, or conjugation. pharmaron.com
Metabolite profiling involves the systematic detection and relative quantification of metabolites in a sample. evotec.com This can reveal the major metabolic pathways of this compound and identify potential differences in metabolism across species or experimental conditions. wuxiapptec.comevotec.com Techniques like mass defect filtering can be employed during data processing to enhance the detection of metabolites by reducing interference from endogenous compounds. researchgate.net
Table 1: Hypothetical this compound Metabolites Identified by LC-HRMS/MS
| Metabolite ID | Proposed Modification | Experimental Accurate Mass (m/z) | Elemental Composition | Proposed Structure |
| M1 | Monohydroxylation | [M+H]+ + 15.9949 | C_xH_yN_zO_w + O | Structure of this compound with one added oxygen |
| M2 | Glucuronidation | [M+H]+ + 176.0339 | C_xH_yN_zO_w + C6H8O6 | Structure of this compound conjugated with glucuronic acid |
| M3 | N-oxidation | [M+H]+ + 15.9949 | C_xH_yN_zO_w + O | Structure of this compound with oxygen added to a nitrogen |
| M4 | Dealkylation | [M+H]+ - (Mass of Alkyl Group) | C_xH_yN_zO_w - C_aH_b | Structure of this compound with an alkyl group removed |
Note: Elemental compositions and proposed structures are illustrative based on common metabolic transformations.
Detailed research findings from HRMS studies on this compound would include lists of identified metabolites, their relative abundance in different samples (e.g., incubated with liver microsomes vs. hepatocytes, or from plasma at different time points), and proposed metabolic pathways. This information is crucial for understanding the biotransformation of this compound and assessing potential species differences in metabolism. wuxiapptec.comevotec.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Studies of this compound
NMR spectroscopy is a powerful technique for studying the interactions between this compound and its biological targets at atomic resolution in solution. solubilityofthings.comresearchgate.netnih.gov It provides detailed information about binding events, conformational changes upon binding, and the specific residues involved in the interaction. nih.govoup.com Both ligand-observed and protein-observed NMR approaches can be employed, depending on the size and properties of this compound and its target. nih.govcreative-biostructure.com
Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) Analysis
STD NMR is a ligand-observed technique particularly useful for identifying whether this compound binds to a target macromolecule and for mapping the binding epitope on the this compound molecule. glycopedia.eunih.govresearchgate.netnmrwiki.org The experiment relies on selectively saturating the protons of the large target molecule. If this compound binds to the target, this saturation is transferred to the bound this compound molecules via spin diffusion. glycopedia.euresearchgate.netnmrwiki.org Due to the dynamic equilibrium between bound and free ligand, the saturation is then transferred to the bulk solution, resulting in a decrease in the intensity of the NMR signals of the binding ligand (this compound) in the difference spectrum (saturated spectrum minus reference spectrum). glycopedia.euresearchgate.netnmrwiki.org The intensity of the STD signals is proportional to the proximity of the this compound protons to the target's surface in the bound state, allowing for the mapping of the binding epitope. nih.govresearchgate.netnmrwiki.org
CSP analysis, typically using protein-observed NMR (e.g., 2D 1H-15N HSQC for protein targets), monitors changes in the chemical shifts of the target protein's nuclei upon binding of this compound. oup.comacs.orgunl.edu These chemical shift changes occur due to alterations in the electronic environment of the nuclei at or near the binding site. oup.comacs.org By analyzing which residues exhibit significant CSPs, the binding site of this compound on the target protein can be identified. oup.comunl.eduresearchgate.net The magnitude of the CSPs can also provide insights into the strength of the interaction and the conformational changes induced in the protein upon binding. researchgate.net
Table 2: Hypothetical Chemical Shift Perturbations (CSPs) in a Target Protein upon this compound Binding
| Protein Residue | Type | Free Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Combined CSP (ppm) | Binding Site Involvement |
| Lys50 | NH | 8.15 | 8.35 | 0.25 | Yes |
| Tyr75 | NH | 7.80 | 7.78 | 0.05 | No |
| Asp98 | NH | 8.55 | 8.80 | 0.30 | Yes |
| Leu120 | NH | 8.05 | 8.06 | 0.02 | No |
| Arg150 | NH | 8.25 | 8.45 | 0.28 | Yes |
Note: Combined CSPs are calculated using a weighted average of 1H and 15N shifts. Values are illustrative.
Detailed research findings would include STD difference spectra showing which protons of this compound are in close contact with the target, and tables or plots of CSPs observed in the target protein, highlighting residues involved in the binding interface. researchgate.net
Relaxation-Based NMR Techniques for Binding Kinetics
NMR relaxation measurements can provide information about the binding kinetics of this compound to its target, specifically the dissociation and association rates (k_off and k_on) and thus the residence time of this compound on the target. acs.orgacs.orgnih.gov Techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and transverse relaxation rate (R2) measurements are sensitive to the exchange processes between the free and bound states of this compound. acs.orgacs.orgnih.gov
Ligand-observed relaxation experiments, such as monitoring the transverse relaxation rates (R2) of this compound protons, can be used to determine binding affinities (Kd) and provide insights into binding kinetics, particularly for low-affinity interactions. acs.orgnih.govbiorxiv.org The relaxation rates of this compound will change upon binding to a larger, slower-tumbling target molecule. acs.org By measuring these changes as a function of target concentration, binding parameters can be determined. acs.org
Table 3: Hypothetical Binding Kinetics Parameters for this compound and a Target Protein Determined by Relaxation-Based NMR
| Parameter | Value | Unit |
| Dissociation Constant (Kd) | 15 | µM |
| Dissociation Rate Constant (k_off) | 5.0 | s⁻¹ |
| Association Rate Constant (k_on) | 0.33 | µM⁻¹s⁻¹ |
| Residence Time (τ) | 0.2 | s |
Note: Values are illustrative.
Detailed research findings would include experimental relaxation data (e.g., R2 values) as a function of target concentration and the derived kinetic parameters (k_on, k_off, and residence time). acs.orgbiorxiv.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Studies of this compound
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study the interaction of chiral molecules with polarized light. ull.esfiveable.mewikipedia.org They are particularly valuable for characterizing the chirality and conformational properties of this compound, especially if it is a chiral compound or induces conformational changes in a chiral target (like a protein). ull.esfiveable.mewikipedia.org
CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, yielding a CD spectrum. fiveable.mewikipedia.org ORD measures the wavelength-dependent rotation of the plane of linearly polarized light. ull.esfiveable.mewikipedia.org Both techniques are sensitive to the three-dimensional structure and conformation of chiral molecules. ull.esfiveable.me
For this compound, CD and ORD can be used to:
Confirm the presence and absolute configuration of chiral centers, if applicable. ull.esresearchgate.net
Study conformational preferences in solution. ull.esresearchgate.net
Monitor conformational changes in this compound upon binding to a target.
Assess the induction or changes in secondary structure of a protein target upon this compound binding. fiveable.me
Table 4: Hypothetical CD Data for this compound
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |
| 220 | -5,500 |
| 240 | +2,100 |
| 260 | -1,800 |
| 280 | +500 |
Note: Values are illustrative and would depend on the specific chromophores and chirality of this compound.
Detailed research findings would include CD and/or ORD spectra of this compound in different conditions (e.g., varying solvent, temperature, or in the presence/absence of a target), along with analysis of spectral features to deduce conformational information or confirm chirality. ull.esfiveable.meresearchgate.net
Microcalorimetry (Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Thermodynamic Characterization of this compound Interactions
Microcalorimetry techniques, specifically Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide crucial thermodynamic information about the interactions of this compound with its targets. malvernpanalytical.combiopharminternational.comtainstruments.comtainstruments.com These methods directly measure the heat changes associated with molecular events. malvernpanalytical.combiopharminternational.com
ITC is widely used to study binding events in solution. malvernpanalytical.combiopharminternational.comyork.ac.uk It directly measures the heat released or absorbed upon titration of this compound into a solution containing the target molecule at a constant temperature. malvernpanalytical.combiopharminternational.comyork.ac.uk Analysis of the heat flow data allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. malvernpanalytical.comtainstruments.comyork.ac.uk These parameters provide a complete thermodynamic profile, revealing the driving forces (e.g., hydrogen bonding, van der Waals interactions, hydrophobic effects) behind the binding event. malvernpanalytical.comtainstruments.comtainstruments.com
DSC measures the heat capacity of a sample as a function of temperature. malvernpanalytical.combiopharminternational.comyork.ac.uk It is primarily used to study the thermal stability and conformational changes of macromolecules (like protein targets). malvernpanalytical.comyork.ac.uk While not directly measuring this compound binding, DSC can be used to assess the effect of this compound on the thermal stability of its protein target. malvernpanalytical.com Stabilization or destabilization of the protein's folded structure in the presence of this compound can indicate a binding interaction and provide information about the impact of this compound on target conformation and stability. malvernpanalytical.com
Table 5: Hypothetical ITC Data for this compound Binding to a Target Protein
| Parameter | Value | Unit |
| Dissociation Constant (Kd) | 10 | µM |
| Stoichiometry (n) | 1.1 | |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | +15.0 | cal/mol/K |
| Gibbs Free Energy Change (ΔG) | -7.9 | kcal/mol |
Note: Values are illustrative.
Detailed research findings from ITC would include the raw heat bursts from the titration and the fitted binding isotherm, yielding the thermodynamic parameters listed above. tainstruments.comyork.ac.uk DSC data would show thermograms indicating changes in the melting temperature (Tm) of the protein target in the presence and absence of this compound. malvernpanalytical.com
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination of this compound
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to monitor biomolecular interactions in real-time. nih.govreichertspr.combio-rad.comnicoyalife.com It is widely applied to determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and affinity (dissociation constant, Kd) of small molecules like this compound binding to immobilized targets (e.g., proteins, nucleic acids). nih.govreichertspr.combio-rad.comnicoyalife.comacs.org
In a typical SPR experiment, one binding partner (the ligand, often the target protein) is immobilized onto a sensor chip surface. nih.govbio-rad.com this compound (the analyte) is then flowed over the surface at various concentrations. nih.govreichertspr.combio-rad.com Binding of this compound to the immobilized target causes a change in the refractive index near the sensor surface, which is detected as an SPR signal (response units, RU). nih.govbio-rad.com The change in RU is monitored over time, generating a sensorgram that reflects the association and dissociation phases of the binding interaction. nih.govbio-rad.com
Analysis of the sensorgram allows for the calculation of the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (Kd = k_d / k_a). nih.govbio-rad.comnicoyalife.com SPR provides real-time data, offering insights into the speed at which this compound binds to and dissociates from its target, which is critical for understanding the duration of the interaction (residence time). nih.govbio-rad.com
Table 6: Hypothetical SPR Data for this compound Binding to a Target Protein
| Parameter | Value | Unit |
| Association Rate Constant (k_a) | 5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_d) | 5 x 10⁻³ | s⁻¹ |
| Dissociation Constant (Kd) | 100 | nM |
Note: Values are illustrative.
Detailed research findings from SPR studies would include representative sensorgrams showing the real-time binding response at different concentrations of this compound, along with the calculated kinetic and affinity parameters. nih.govreichertspr.combio-rad.com SPR can also be used to assess binding specificity and the active concentration of this compound. bio-rad.comnicoyalife.com
Radiosynthesis and Positron Emission Tomography (PET) Ligand Development for Receptor Occupancy Studies of this compound in Non-Human Primate Brains
Specific information regarding the radiosynthesis of this compound, its development as a Positron Emission Tomography (PET) ligand, or its use in receptor occupancy studies in non-human primate brains was not found in the available search results. The provided information includes examples of radiosynthesis and PET studies for other compounds and receptors in non-human primates openmedscience.comturkupetcentre.netnih.govfrontiersin.orgbiorxiv.org, but does not reference this compound.
Preclinical Toxicology and Safety Assessment Considerations for Uos12258 Non Clinical
In Vitro Cytotoxicity and Genotoxicity Screening of UoS12258 in Relevant Cell Lines
Information specifically detailing the in vitro cytotoxicity and genotoxicity screening of this compound in relevant cell lines was not explicitly available in the consulted sources. Preclinical evaluation typically includes such assessments to identify potential for cellular harm or damage to genetic material.
Neurotoxicity Evaluation of this compound in Animal Models
Neurotoxicity evaluation of this compound in animal models has been conducted, with a particular focus on its potential to induce seizures or affect seizure thresholds.
Assessment of Convulsant Liability in Rodent and Non-Rodent Species
This compound has demonstrated convulsant activity in preclinical species, including rats, dogs, and cynomolgus monkeys. In dose-range finding studies, convulsions were observed in dogs at 3 mg/kg p.o., in cynomolgus monkeys at 9 mg/kg p.o., and in rats at 10 mg/kg p.o. nih.govroehampton.ac.uk. This convulsant activity was also evident in 6-week Good Laboratory Practice (GLP) preclinical Safety and Toxicity studies across all three species studied: rat, dog, and cynomolgus monkey nih.govroehampton.ac.uk.
Electroshock Threshold Studies
In side-effect profiling studies utilizing the maximal electroshock threshold (MEST) test, this compound did not produce significant changes in the seizure threshold at doses below 10 mg/kg researchgate.netroehampton.ac.uknih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. However, this compound was reported as proconvulsant in the MEST assay at a dose of 10 mg/kg p.o. nih.govroehampton.ac.uk. The MEST test determines the threshold for tonic hind limb extensor seizures using a constant current electrical stimulus delivered via corneal electrodes roehampton.ac.uknih.gov.
General Toxicology Studies of this compound in Preclinical Species (e.g., Repeat-Dose Studies in Rodents and Non-Rodents)
General toxicology studies, including 6-week GLP preclinical Safety and Toxicity studies, were conducted with this compound in rats, dogs, and cynomolgus monkeys. These studies revealed convulsant activity in all three species. Based on these findings, no adverse effect levels (NOAELs) were defined as 3 mg/kg p.o. for rats and 2.5 mg/kg p.o. for cynomolgus monkeys nih.govroehampton.ac.uk.
Table 1: No Observed Adverse Effect Levels (NOAELs) for Convulsant Activity in Repeat-Dose Studies
| Species | Study Duration | Observed Effect | NOAEL (mg/kg p.o.) | Citation |
| Rat | 6 weeks (GLP) | Convulsant activity | 3 | nih.govroehampton.ac.uk |
| Cynomolgus Monkey | 6 weeks (GLP) | Convulsant activity | 2.5 | nih.govroehampton.ac.uk |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound (ADME: Absorption, Distribution, Metabolism, Excretion in Preclinical Species)
Plasma Half-Life and Tissue Distribution in Animal Models
Studies in animal models have provided insights into the plasma half-life and tissue distribution of this compound. Brain tissue binding for this compound in rats was measured at 97.4% roehampton.ac.uk. This high brain tissue binding resulted in an estimated mean unbound concentration of 5.1 ng/g, which approximates a free concentration of 15 nM in vivo roehampton.ac.uk. This in vivo free concentration is in close agreement with the in vitro minimum effective concentration (MEC) of 10 nM for this compound-induced potentiation of AMPA receptor-mediated charge transfer and deactivation in rat hippocampal neurons roehampton.ac.uk. While a long half-life (~130 hours) was observed in single-dose human studies, specific detailed plasma half-life and comprehensive tissue distribution data across various animal models were not extensively provided in the consulted snippets, beyond the brain tissue binding in rats roehampton.ac.ukresearchgate.netmedchemexpress.com.
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | Species | Value | Notes | Citation |
| Brain Tissue Binding | Rat | 97.4% | Measured in rat brain tissue | roehampton.ac.uk |
| Free Brain Concentration | Rat | ~15 nM | Estimated unbound concentration in vivo | roehampton.ac.uk |
| Plasma Half-Life | Human | ~130 hours | Observed in single-dose studies | roehampton.ac.ukresearchgate.netmedchemexpress.com |
The search results indicate that this compound is an AMPA receptor positive allosteric modulator that underwent preclinical evaluation in species including rats, dogs, and cynomolgus monkeys, and also progressed to early clinical studies. researchgate.netnih.govcardiff.ac.uknih.govnih.govroehampton.ac.uk These studies primarily focused on its pharmacological properties, efficacy in cognitive models, and safety/toxicity profile, particularly its convulsant liability and a prolonged half-life observed in humans. researchgate.netnih.govcardiff.ac.uknih.govnih.gov
While preclinical studies in various species are mentioned in the context of toxicity and pharmacokinetics (implied by discussion of half-life), specific details, data tables, or detailed research findings on how this compound is metabolized in these preclinical systems, or the structures and profiles of its major metabolites, are not described in the provided snippets. researchgate.netnih.govcardiff.ac.uknih.govnih.gov One search result mentions a qualitative in vitro metabolism study for a different compound (PH46A) in hepatocytes from multiple species, identifying metabolites, but this information does not pertain to this compound. researchgate.net
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate subsection (7.4.2) focusing solely on the identification of metabolic pathways and major metabolites of this compound in preclinical systems, including data tables and detailed research findings, based on the current information.
Challenges, Limitations, and Future Research Avenues for Uos12258
Strategies for Overcoming Preclinical Safety and Tolerability Limitations, particularly Convulsant Liability
UoS12258 functions as a positive allosteric modulator of AMPA receptors cenmed.com. Potentiation of AMPA receptor activity, while potentially therapeutically beneficial, can also lead to neuronal hyperexcitability, which is associated with convulsant activity. The user prompt specifically highlights convulsant liability as a preclinical safety and tolerability limitation. Overcoming such limitations in the preclinical phase is crucial for the progression of any compound. General strategies in preclinical safety assessment involve rigorous study design and adherence to Good Laboratory Practice (GLP) regulations to ensure the quality, integrity, and reliability of safety data qps.com. For a compound like this compound with potential convulsant liability due to its mechanism, preclinical studies would need to carefully assess neurological endpoints and seizure activity across a range of doses in relevant animal models. Strategies to mitigate such risks during lead optimization for similar compounds often involve structural modifications to modulate the degree or kinetics of receptor potentiation, alter pharmacokinetic properties to control exposure in the central nervous system, or explore different routes or methods of administration, though specific strategies applied to this compound were not detailed in the search results. Ensuring that preclinical studies support a well-grounded hypothesis and demonstrate a favorable benefit-harm balance is a basic ethical requirement before considering progression to human trials nih.gov.
Exploration of Novel Therapeutic or Investigative Applications for this compound as a Research Tool
This compound is characterized as a positive allosteric modulator of AMPA receptors cenmed.com. This specific mechanism of action makes this compound a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. As a research tool, this compound can be used in vitro and in vivo to selectively enhance AMPA receptor-mediated neurotransmission. This allows researchers to probe the function of specific neuronal pathways and circuits where AMPA receptors are critically involved. While the search results did not detail specific novel therapeutic applications or extensive investigative uses of this compound beyond its basic classification, its activity as an AMPA PAM suggests its potential utility in studying synaptic plasticity, learning and memory processes, and the mechanisms underlying neurological disorders such as depression, schizophrenia, and neurodegenerative diseases where AMPA receptor dysfunction is implicated. Further research could explore its application in specific experimental paradigms to elucidate the precise roles of AMPA receptor potentiation in these contexts.
Integration of Artificial Intelligence and Machine Learning in this compound-Related Drug Discovery and Optimization
Multidisciplinary Research Collaborations for Comprehensive this compound Characterization
Ethical Considerations in Preclinical Neuropharmacological Research Involving this compound
Ethical considerations are paramount in all stages of research involving chemical compounds intended for biological application, particularly in neuropharmacology which deals with the complex nervous system. For preclinical research involving this compound, several ethical principles are relevant. A fundamental tenet is ensuring that the potential benefits of the research outweigh the harms qps.comnih.gov. This requires a strong scientific rationale based on existing knowledge and rigorous study design to maximize the likelihood of obtaining meaningful and reliable results nih.gov. The ethical use of animal subjects in preclinical studies is a critical consideration, necessitating adherence to regulations and guidelines that ensure their welfare and minimize distress qps.com. While animal models are often necessary to investigate in vivo effects, their limitations in fully mimicking human conditions and the ethical implications of their use are ongoing subjects of discussion d-nb.infonih.gov. Privacy concerns for individuals whose data or biological materials might be used in research related to neurological conditions are also important medlink.com. Furthermore, the rigor and transparency of reporting preclinical findings have ethical dimensions, as a lack of rigor can lead to publication bias, overestimation of treatment effects, and an inability to replicate findings, potentially misguiding future research and exposing human subjects to undue risk in later clinical trials nih.gov. Ensuring accessibility of research data is also considered a major ethical issue nih.gov. As research with this compound progresses, navigating these ethical considerations in a responsible and transparent manner is essential.
Q & A
Q. What validation frameworks are appropriate for confirming this compound's mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
